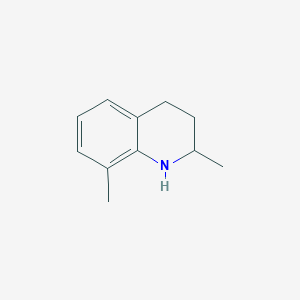

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2,8-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H15N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-5,9,12H,6-7H2,1-2H3 |

InChI Key |

PJJYGEOYUUGTHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC=CC(=C2N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Structural Analogues

Established Strategies for Tetrahydroquinoline Ring System Construction

The formation of the tetrahydroquinoline ring is a well-explored area of synthetic chemistry, with numerous reliable methods at the disposal of chemists. These strategies often leverage fundamental reaction types to build the bicyclic structure.

Domino Reactions and Cascade Cyclizations for Heterocycle Formation

Domino, tandem, or cascade reactions represent a highly efficient approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation without the isolation of intermediates. nih.gov This strategy offers advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov These reactions can be categorized based on the key bond-forming events and include sequences such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, and metal-promoted processes. nih.gov

One notable example involves the reaction of enamides with benzyl azides under acidic conditions, leading to fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov The reaction proceeds through the rearrangement of the benzyl azide to an N-phenyliminium intermediate, which is then trapped by the enamide, followed by cyclization. nih.gov

Reductive Amination and Catalytic Hydrogenation Approaches

Reductive amination is a cornerstone in the synthesis of nitrogen-containing heterocycles. In the context of tetrahydroquinolines, this can involve the intramolecular cyclization of an amino group onto a carbonyl functionality, followed by reduction of the resulting imine or enamine. A powerful domino strategy utilizes the reduction of a nitro group on an aromatic ring, which then triggers an intramolecular reductive amination cascade. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. nih.gov This process involves the reduction of the nitro group to an amine, which then condenses with the ketone or aldehyde to form a cyclic imine that is subsequently reduced to the tetrahydroquinoline. nih.gov

Catalytic hydrogenation of the corresponding quinoline (B57606) precursors is also a direct and widely used method for accessing tetrahydroquinolines. Various transition metal catalysts, including those based on palladium, rhodium, iridium, and cobalt, have been employed for this transformation. organic-chemistry.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For example, unsupported nanoporous gold (AuNPore) has been shown to be a highly efficient and reusable catalyst for the regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org

Acid-Catalyzed Cyclizations and Rearrangements

Acid-catalyzed reactions provide a classic yet effective means to construct the tetrahydroquinoline skeleton. These reactions often involve the cyclization of suitably substituted anilines. A prominent example is the Povarov reaction, which is an inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid. researchgate.net This reaction can be performed in a multi-step or a multi-component fashion to yield polysubstituted tetrahydroquinolines.

Another acid-catalyzed approach involves the rearrangement of certain intermediates to form the tetrahydroquinoline ring system. For example, the treatment of enamides and benzyl azide with triflic acid initiates a rearrangement to an N-phenyliminium intermediate, which subsequently undergoes nucleophilic addition and cyclization to afford fused-ring tetrahydroquinolines. nih.gov

Metal-Promoted and Transition Metal-Catalyzed Processes

Transition metals play a pivotal role in modern organic synthesis, and the construction of tetrahydroquinolines is no exception. A variety of metal-promoted and catalyzed reactions have been developed for this purpose. These methods often offer high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prevalent. For instance, a domino Michael-SNAr approach has been used to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones, which are precursors to tetrahydroquinolines. nih.gov Gold catalysts have also been employed in tandem hydroamination/asymmetric transfer hydrogenation reactions to produce tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org In this process, the gold catalyst acts as a π-Lewis acid in the hydroamination step and as a chiral Lewis acid in the hydrogen-transfer step. organic-chemistry.org

Furthermore, iron-mediated heterocyclization involving an intramolecular nitrene C-H insertion process provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Iridium catalysts have been shown to be effective for the direct cyclization of N-methylanilines with 1,3-propanediol, yielding tetrahydroquinolines with water as the only byproduct. organic-chemistry.org

Targeted Synthesis of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline Frameworks

The synthesis of specifically substituted tetrahydroquinolines, such as the 2,8-dimethyl derivative, often requires the adaptation of general methods or the development of more targeted approaches to control regioselectivity and stereoselectivity.

Stereoselective Synthesis of 2-Substituted-8-Methyltetrahydroquinoline Derivatives

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of biologically active molecules. The synthesis of 2-substituted-8-methyltetrahydroquinolines with defined stereochemistry can be approached through various strategies.

One-pot tandem reactions have emerged as an efficient method for the synthesis of these derivatives. A reported one-pot process involves the regiospecific functionalization of 8-methylquinolines at the C-2 position via a nucleophilic substitution, followed by the selective hydrogenation of the pyridine (B92270) ring of the resulting intermediate. This method has been successfully used to synthesize a series of new 8-methyltetrahydroquinoline derivatives bearing an amide side chain at the C-2 position in moderate yields.

For the stereoselective synthesis of this compound, a plausible and direct approach is the catalytic hydrogenation of 2,8-dimethylquinoline (B75129). The stereochemical outcome of this reaction would depend on the catalyst and reaction conditions employed. The presence of the methyl group at the 8-position could influence the facial selectivity of the hydrogenation, potentially leading to a diastereomeric mixture of cis- and trans-2,8-dimethyl-1,2,3,4-tetrahydroquinoline. Chiral catalysts could be employed to achieve an enantioselective hydrogenation, affording optically active products.

Diastereoselective syntheses of polysubstituted tetrahydroquinolines have been achieved with high control. For example, a reduction-reductive amination strategy starting from 2-nitroarylketones has been shown to be highly diastereoselective, with hydrogen addition occurring on the face opposite to a C4 ester group, resulting in a cis relationship between the C2 alkyl and C4 ester groups. nih.gov Similarly, a [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been developed for the highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinoline derivatives. While not directly applied to this compound, these methods highlight the potential for achieving high diastereoselectivity in the synthesis of substituted tetrahydroquinolines through careful substrate design and reaction optimization.

Regioselective Functionalization at C-2 and C-8 Positions

The selective introduction of functional groups at specific positions of the quinoline ring is crucial for creating diverse derivatives. The C-2 and C-8 positions of the tetrahydroquinoline scaffold are common targets for modification due to their influence on the molecule's biological and chemical properties.

A significant challenge in quinoline chemistry is achieving site-selectivity, as multiple C-H bonds are available for activation. nih.gov For the tetrahydroquinoline scaffold, the methyl group at the C-8 position plays a critical role in directing reactions and influencing the stability of intermediates. informahealthcare.com One-pot tandem processes have been developed that combine the regiospecific functionalization of 8-methylquinolines at the C-2 position with a subsequent selective hydrogenation of the pyridine ring. informahealthcare.com This approach allows for the synthesis of various 2-substituted 8-methyltetrahydroquinoline derivatives. informahealthcare.com For instance, the reaction of 8-methylquinoline with N,N-dimethylacetamide can yield N,N-dimethyl-2-(8-methyl-1,2,3,4-tetrahydroquinolin-2-yl)acetamide in a single operation. informahealthcare.com

Furthermore, chelation-assisted strategies using directing groups have enabled the highly regioselective hydroxylation of the C-8 position in 1,2,3,4-tetrahydroquinolines. nih.gov A readily installable and removable N-pyrimidyl directing group can guide a Ruthenium(II) catalyst to hydroxylate the C-8 C-H bond specifically, using potassium persulfate (K₂S₂O₈) as a safe and inexpensive oxidant. nih.gov While this has been demonstrated on the parent tetrahydroquinoline, the principles can be extended to substituted analogues.

The functionalization of the C-2 position is often facilitated by the nitrogen atom in the heterocyclic ring, which can act as a directing group. nih.gov Transition metal catalysis, particularly with palladium, rhodium, and copper, is a primary tool for achieving C-2 functionalization, such as arylation, on quinoline N-oxides, which are common precursors to the saturated tetrahydroquinoline system. mdpi.comresearchgate.net

Multi-component and One-pot Tandem Reactions for Dimethylated Architectures

Multi-component reactions (MCRs) and one-pot tandem processes are highly efficient strategies in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step without isolating intermediates. nih.govnih.govnih.gov These methods are valued for their atom economy, reduced waste, and operational simplicity. nih.govnih.gov

One such approach is the Mannich reaction, a three-component condensation that can be used to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov This reaction involves an aldehyde (like formaldehyde), an amine, and a compound with an acidic proton, such as the N-H group of tetrahydroquinoline. nih.gov The process begins with the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a Schiff base, which then reacts with the tetrahydroquinoline. nih.gov

Tandem reactions that combine different catalytic processes in one pot are also powerful tools. A bifunctional catalyst, such as palladium nanoparticles supported on a metal-organic framework (MOF), can be used to synthesize polysubstituted tetrahydroquinolines (PTHQs). rsc.org This system can catalyze a one-pot sequential Claisen-Schmidt condensation and a reductive intramolecular cyclization between 2-nitrobenzaldehydes and acetophenones. rsc.org Cascade reactions, which involve a series of intramolecular transformations, have been widely developed for synthesizing the tetrahydroquinoline core from readily available starting materials. nih.govrsc.org For example, the reduction of a nitro group on an aryl ketone can trigger a spontaneous cyclization and subsequent reduction to form the tetrahydroquinoline ring in high yield. nih.gov

A specific one-pot tandem method has been reported for the synthesis of 2-substituted 8-methyltetrahydroquinoline derivatives, demonstrating the utility of this approach for creating architectures related to the target compound. informahealthcare.com This process involves the initial functionalization at the C-2 position of an 8-methylquinoline, followed by in-situ selective hydrogenation of the pyridine ring. informahealthcare.com

| Reaction Type | Key Features | Starting Materials (Example) | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | One-pot, three-component condensation. | Tetrahydroquinoline, Formaldehyde, Amine | N-Mannich Bases of THQ | nih.gov |

| Tandem Condensation/Cyclization | Bifunctional Pd/MOF catalyst. | 2-Nitrobenzaldehydes, Acetophenones | Polysubstituted THQs | rsc.org |

| Tandem Functionalization/Hydrogenation | Regiospecific C-2 functionalization and subsequent ring hydrogenation. | 8-Methylquinoline, Amide | 2-Substituted 8-Methyl-THQs | informahealthcare.com |

| Reductive Cyclization | Reduction of nitro group triggers cyclization. | 2-Nitroarylketones | Tetrahydroquinolines | nih.gov |

Mechanochemical Approaches to Highly Functionalized Dimethyl-Tetrahydroquinolines

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. These methods can reduce or eliminate the need for solvents, leading to greener processes and sometimes enabling reactions that are difficult in solution. researchgate.net

The aza-vinylogous Povarov reaction, a type of aza-Diels-Alder reaction, has been successfully performed under mechanochemical conditions to produce highly functionalized 1,2,3,4-tetrahydroquinolines. researchgate.net This sequential three-component reaction can be carried out between aromatic amines, glyoxal derivatives, and α,β-unsaturated dimethylhydrazones in a vibratory ball mill. researchgate.net The use of mechanochemical energy streamlines the transformation and contributes to a more sustainable synthetic approach. researchgate.net

Novel Synthetic Routes for this compound

Recent innovations in synthetic methodology have provided new, highly efficient pathways to access the this compound core structure and its analogues.

Borrowing Hydrogen (BH) Methodology for Selective C-N Bond Formation

A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines has been developed using a one-pot BH cascade reaction starting from 2-aminobenzyl alcohols and simple secondary alcohols. acs.orgnih.gov This reaction is promoted by a manganese(I) PN³ pincer complex, an earth-abundant metal catalyst. nih.govacs.org The key steps involve the catalyst "borrowing" hydrogen from the secondary alcohol to form a ketone, which then condenses with the 2-aminobenzyl alcohol to form an imine intermediate. This intermediate cyclizes, and the "borrowed" hydrogen is returned by the catalyst to complete the formation of the tetrahydroquinoline ring. nih.gov The selectivity of the reaction, favoring the tetrahydroquinoline over the quinoline, can be controlled by the choice of base. acs.orgnih.gov

| Catalyst | Starting Materials | Key Principle | Byproduct | Reference |

|---|---|---|---|---|

| Manganese(I) PN³ Pincer Complex | 2-Aminobenzyl alcohols, Secondary alcohols | Catalytic acceptorless dehydrogenation of alcohol, condensation, and subsequent hydrogenation. | Water | nih.govacs.orgnih.gov |

Hydroaminoalkylation and Subsequent Intramolecular Cyclization Strategies

Hydroaminoalkylation involves the addition of an N-H bond and an adjacent C-H bond across an unsaturated C-C bond. When applied in an intramolecular fashion to aminoalkenes, it provides a direct route to N-heterocyclic compounds. researchgate.net Zirconium-catalyzed hydroaminoalkylation of alkenes with N-aryl secondary amines has been reported to produce linear amine products exclusively. researchgate.net

The intramolecular cyclization of arylpropylamine derivatives is a key strategy for forming the tetrahydroquinoline skeleton. nih.gov This can be achieved through radical-mediated intramolecular C-H amination. In one approach, aminium radicals are generated from N-2,4-dinitrophenoxy derivatives of arylpropylamines under non-photochemical, ground-state conditions using a ruthenium catalyst. nih.gov These radicals then undergo rapid cyclization onto the aromatic ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives in moderate to excellent yields. nih.gov

Photochemical Routes for Dimethylated Tetrahydroquinolines

Photochemical reactions, which use light to initiate chemical transformations, offer mild and unique pathways for synthesizing complex molecules. nih.gov Photochemically induced radical annulations between N-alkyl anilines and maleimides have been used to synthesize tetrahydroquinolines. nih.gov This reaction is facilitated by the formation of an electron donor-acceptor (EDA) complex between the two reactants and notably does not require an external catalyst. nih.gov This approach has been applied to construct libraries of tetrahydroquinoline-based compounds for biological screening. nih.gov

Visible-light-mediated methods have also emerged as powerful tools. organic-chemistry.orgresearchgate.net A combination of Brønsted acid catalysis and visible-light induction enables the enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This relay process involves a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Synthesis via 2,2-Dimethyl-1,2-dihydroquinolines and Subsequent Derivatization

The synthesis of this compound and its structural analogues can be effectively achieved through pathways originating from 2,2-dimethyl-1,2-dihydroquinoline precursors. These methods primarily involve the reduction of the dihydroquinoline ring or a sequence of derivatization reactions followed by cyclization and reduction steps.

A direct and efficient method for the conversion of a 1,2-dihydroquinoline to a 1,2,3,4-tetrahydroquinoline is through catalytic hydrogenation. This reaction involves the reduction of the double bond within the heterocyclic ring. A notable example is the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a structural analogue of the target compound. The process involves dissolving 1,2-dihydro-2,2,4-trimethylquinoline in ethanol, followed by the addition of a 10% Palladium on carbon (Pd/C) catalyst. The reaction is then carried out under a hydrogen atmosphere at an elevated temperature. This method has been shown to produce the desired tetrahydroquinoline in high yield. prepchem.com

Table 1: Catalytic Hydrogenation of a 1,2-Dihydroquinoline Analogue

| Starting Material | Product | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| 1,2-Dihydro-2,2,4-trimethylquinoline | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 10% Pd/C | Ethanol | 60°C | 7 hours | 89% |

An alternative approach involves the derivatization of the 2,2-dimethyl-1,2-dihydroquinoline scaffold prior to achieving the tetrahydroquinoline structure. This multi-step synthesis allows for the introduction of various functional groups onto the quinoline ring system. For instance, a synthetic route to 2,2,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-one, another structural analogue, begins with 2,2-dimethyl-1,2-dihydroquinolines. This pathway includes the following key steps:

Boc Protection: The nitrogen of the dihydroquinoline is protected with a di-tert-butyl dicarbonate (Boc) group.

Hydroxylation: The protected dihydroquinoline undergoes a hydroboration-oxidation reaction, typically using borane (BH3) followed by hydrogen peroxide (H2O2), to introduce a hydroxyl group at the 4-position.

Oxidation: The resulting 4-hydroxy-tetrahydroquinoline is then oxidized to the corresponding 4-oxo-tetrahydroquinoline.

This sequence provides a versatile method for producing functionalized tetrahydroquinoline derivatives.

Mechanistic Investigations in the Synthesis of 2,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

Proposed Reaction Pathways for Key Synthetic Transformations

The formation of 2,8-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic strategies, each involving distinct mechanistic pathways. Key transformations primarily include the construction of the quinoline (B57606) core followed by reduction, or domino reactions that form the saturated heterocyclic ring in a single sequence. nih.govresearchgate.net

One of the most common and direct routes is the catalytic hydrogenation of 2,8-dimethylquinoline (B75129) . This pathway involves the reduction of the pyridine (B92270) ring of the quinoline system. The mechanism proceeds via the stepwise addition of hydrogen atoms to the C=N and C=C double bonds of the heterocyclic ring, typically mediated by a heterogeneous metal catalyst.

Another significant pathway is the reductive cyclization of a suitable acyclic precursor . For instance, a domino reaction starting from an ortho-substituted nitroarene, such as 1-(2-nitrophenyl)pent-3-en-2-one, can be employed. nih.gov The proposed mechanism for this transformation involves:

Reduction of the nitro group: The nitro group is reduced to an amino group, commonly using catalytic hydrogenation (e.g., with Pd/C and H₂). nih.gov

Intramolecular cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a cyclic imine or enamine intermediate. nih.gov

Reduction of the intermediate: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product. nih.gov

The Povarov reaction , a type of aza Diels-Alder reaction, also presents a viable pathway. researchgate.net This three-component reaction could involve o-toluidine (B26562), acetaldehyde, and a suitable dienophile. The mechanism is believed to proceed through the formation of an imine from o-toluidine and acetaldehyde, which then acts as the diene in a [4+2] cycloaddition with the dienophile. Subsequent aromatization or further transformations would be needed to arrive at the target structure.

Finally, the classic Skraup or Doebner-von Miller synthesis can be used to form the 2,8-dimethylquinoline precursor, which is then reduced. These reactions involve the reaction of o-toluidine with α,β-unsaturated carbonyl compounds (or their precursors) under acidic conditions. The mechanism is complex, involving Michael addition, cyclization, dehydration, and oxidation to form the quinoline ring system.

| Synthetic Pathway | Key Precursors | Brief Mechanistic Steps | References |

| Catalytic Hydrogenation | 2,8-Dimethylquinoline | Stepwise addition of hydrogen across the pyridine ring's double bonds. | iastate.edursc.org |

| Reductive Cyclization | 1-(2-Nitrophenyl)pent-3-en-2-one | Nitro group reduction, intramolecular cyclization (imine formation), and reduction of the imine. | nih.gov |

| Povarov Reaction | o-Toluidine, Acetaldehyde, Dienophile | Formation of an imine, [4+2] cycloaddition. | researchgate.net |

| Skraup/Doebner-von Miller + Reduction | o-Toluidine, Crotonaldehyde | Michael addition, cyclization, dehydration, oxidation to quinoline, followed by reduction. |

Role of Catalysts and Reaction Conditions in Stereochemical and Regiochemical Control

Catalysts and reaction conditions are paramount in directing the stereochemical and regiochemical outcomes of the synthesis of this compound, particularly concerning the chiral center at the C2 position.

In catalytic hydrogenation , the choice of catalyst and conditions significantly influences the reaction.

Heterogeneous Catalysts: Metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni) on supports such as carbon (C) are commonly used. nih.gov The reaction conditions, including hydrogen pressure and temperature, can affect the efficiency of the reduction. For substituted quinolines, the catalyst surface plays a role in how the molecule adsorbs, which can influence the stereochemical outcome of hydrogen addition.

Homogeneous Catalysts: Transition metal complexes, such as those of Iridium (Ir) and Rhodium (Rh), can also be employed. These often offer higher selectivity. organic-chemistry.org

For asymmetric synthesis , which is crucial for producing specific enantiomers of this compound, chiral catalysts are employed.

Chiral Phosphoric Acids (CPAs): CPAs have emerged as powerful catalysts for the enantioselective reduction of quinolines and related heterocycles. organic-chemistry.org They act as Brønsted acids to activate the quinoline for reduction by a hydride source, such as a Hantzsch ester, while the chiral backbone of the acid controls the facial selectivity of the hydride transfer, leading to high enantiomeric excess (ee). organic-chemistry.org

Metal-Ligand Complexes: Chiral ligands coordinated to a metal center (e.g., Pd, Ir) can create a chiral environment that directs the hydrogenation or transfer hydrogenation process stereoselectively. rsc.org The development of novel ligands, such as P-chirogenic ligands, allows for precise switching of product stereochemistry. rsc.org

Reaction conditions such as solvent and temperature also play a critical role. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates. Temperature affects the reaction rate and can also impact selectivity; lower temperatures often favor higher stereoselectivity.

| Catalyst Type | Example | Role in Synthesis | Control Exerted | References |

| Heterogeneous | 5% Pd/C | Hydrogenation of quinoline ring | Primarily controls rate of reduction. | nih.gov |

| Homogeneous (Asymmetric) | Chiral Phosphoric Acid (CPA) | Enantioselective transfer hydrogenation | Controls stereochemistry at C2, leading to high enantiomeric excess. | organic-chemistry.org |

| Homogeneous (Asymmetric) | Pd-YuePhos Complex | Asymmetric [4+2] cycloaddition | Ligand-dependent control over diastereoselectivity and enantioselectivity. | rsc.org |

| Metal-Organic Framework | Pd@UiO-66 | Tandem condensation and reductive cyclization | Bifunctional catalysis (acidic sites and metal nanoparticles) for sequential reactions. | iastate.eduosti.gov |

Elucidation of Rate-Determining Steps and Transient Intermediates

Identifying the rate-determining step and characterizing transient intermediates are key to understanding and optimizing the synthesis of this compound. In multi-step domino or tandem reactions, any of the individual steps could be rate-limiting.

In the reductive cyclization pathway , the initial reduction of the nitro group is often fast. The subsequent intramolecular cyclization to form a cyclic imine or the final reduction of this imine can be the rate-determining step, depending on the specific substrate and conditions.

Advanced analytical techniques, particularly operando spectroscopy, have been instrumental in studying similar reaction mechanisms in real-time. For the synthesis of related tetrahydroquinolines, operando Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy has been used to monitor the evolution of intermediates and products under high-pressure conditions. rsc.org

Through such studies on analogous systems, several key transient intermediates have been identified: iastate.edursc.org

Hydroxylamine derivatives: Formed during the partial reduction of the nitro group.

Cyclic Imines/Enamines: Resulting from the intramolecular condensation of the amino group and the carbonyl functionality.

Dihydroquinolines: Unstable intermediates formed during the hydrogenation of the quinoline ring. For example, in the synthesis of 2-phenyl-tetrahydroquinoline, the reactive 2-phenyl-3,4-dihydroquinoline intermediate was directly observed. rsc.org

The detection and quantification of these transient species provide crucial kinetic data, allowing for the deduction of the most probable reaction network and the identification of the slowest, rate-determining step. iastate.edu

| Proposed Intermediate | Parent Reaction Pathway | Method of Elucidation (in analogous systems) | Significance | References |

| 2,8-Dimethyl-3,4-dihydroquinoline | Hydrogenation of 2,8-dimethylquinoline | Operando MAS-NMR, UPLC-UV-MS | Unstable species, its reduction kinetics can determine the overall rate. | iastate.edursc.org |

| Cyclic Imine | Reductive Cyclization | GC-MS, Operando MAS-NMR | Key branch point; can be reduced to the final product or exist in equilibrium. | osti.gov |

| Ortho-aminophenyl ketone/aldehyde | Reductive Cyclization | In-situ IR, NMR | Product of the initial nitro reduction, precursor to cyclization. | nih.gov |

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanisms

The two methyl groups in this compound exert significant electronic and steric effects that influence the reaction mechanism, rate, and selectivity of its synthesis.

Electronic Effects:

The C8-methyl group is located on the aromatic benzene (B151609) ring. As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic ring, which can affect the rate of electrophilic substitution reactions if the ring were to be further functionalized. In cyclization reactions that involve the aromatic ring, such as an intramolecular Friedel-Crafts type reaction, this electron-donating group would activate the ring, potentially accelerating the rate of cyclization.

Steric Effects:

The C8-methyl group exerts a significant steric effect. Its presence ortho to the nitrogen atom can hinder the approach of bulky reagents or catalysts to the nitrogen or the C7 position. This steric hindrance can influence the regioselectivity of reactions involving the aromatic ring.

The C2-methyl group is on the saturated heterocyclic ring. Its presence creates a stereocenter and introduces steric bulk that is crucial in controlling the stereochemistry of the molecule. During synthesis via hydrogenation of 2,8-dimethylquinoline, the C2-methyl group can direct the incoming hydrogen atoms to the opposite face of the ring, leading to a specific diastereomer if other stereocenters are present. nih.gov In reactions involving the formation of the C2-substituted ring, the size of the group that will become the C2-substituent can influence the transition state geometry and thus the stereochemical outcome.

The interplay between these electronic and steric factors is complex. For instance, while the C8-methyl group is electronically activating, its steric bulk might slow down a reaction by preventing the optimal orientation of the substrate with a catalyst. Computational models are often used to predict how these effects will influence transition state energies and, consequently, reaction outcomes. bris.ac.uk

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reaction Mechanism | References |

| Methyl | C8 | Electron-donating (weak) | High steric hindrance near the heteroatom. | Can activate the aromatic ring for cyclization but may sterically block catalyst approach. | researchgate.net |

| Methyl | C2 | Inductive effect | Directs stereochemistry of reactions on the heterocyclic ring. | Controls the facial selectivity of hydride addition or hydrogenation, leading to specific stereoisomers. | nih.gov |

Advanced Spectroscopic Characterization of 2,8 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring, while the aliphatic region would show resonances for the protons on the saturated heterocyclic ring and the two methyl groups. The N-H proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The methyl group at the C8 position, being attached to the aromatic ring, would appear as a singlet in the aromatic methyl region. The methyl group at the C2 position, attached to a chiral center, would appear as a doublet, coupled to the methine proton at C2. The protons of the heterocyclic ring (at C2, C3, and C4) would exhibit complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted data based on analysis of 1,2,3,4-tetrahydroquinoline (B108954) and substituted analogs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | 3.5 - 4.5 | broad singlet | 1H |

| H-5, H-6, H-7 | 6.5 - 7.0 | multiplet | 3H |

| H-2 | 3.3 - 3.6 | multiplet (m) | 1H |

| H-4 | 2.7 - 2.9 | triplet (t) | 2H |

| C8-CH₃ | 2.1 - 2.3 | singlet (s) | 3H |

| H-3 | 1.8 - 2.0 | multiplet (m) | 2H |

| C2-CH₃ | 1.2 - 1.4 | doublet (d) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected, as the molecule is asymmetric. These signals correspond to the six carbons of the aromatic ring, the three aliphatic carbons of the heterocyclic ring, and the two methyl group carbons. The chemical shifts are influenced by the nature of the substituent and the hybridization of the carbon atom. Aromatic carbons typically resonate between 110 and 150 ppm, while aliphatic carbons appear at higher field (20-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on analysis of substituted tetrahydroquinoline species. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8a | 143 - 146 |

| C-4a | 128 - 132 |

| C-5, C-6, C-7, C-8 | 115 - 128 |

| C-2 | 45 - 50 |

| C-4 | 25 - 30 |

| C-3 | 20 - 25 |

| C8-CH₃ | 17 - 20 |

| C2-CH₃ | 20 - 24 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical in establishing the connectivity within the saturated ring. Cross-peaks would be observed between the proton at C2 and the protons at C3, as well as between the protons at C3 and C4. It would also show correlations between the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2-methyl group to its corresponding ¹³C signal, the H-2 signal to the C-2 signal, and so on for all protonated carbons. This allows for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This technique is invaluable for placing substituents and connecting different structural fragments. Key expected correlations for this compound would include:

A correlation from the C8-methyl protons to the aromatic carbons C-8, C-7, and the quaternary carbon C-8a, confirming the position of this methyl group.

A correlation from the C2-methyl protons to carbons C-2 and C-3, confirming its attachment to the heterocyclic ring.

Correlations from the N-H proton to C-2 and C-8a, defining the nitrogen's position in the ring.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. The key expected vibrations include the N-H stretch, C-H stretches from aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching. The presence of these bands provides direct evidence for the core structure of the molecule.

Table 3: Predicted FTIR Absorption Bands for this compound Predicted data based on analysis of 1,2,3,4-tetrahydroquinoline and its derivatives. nih.govnist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1610, 1450 - 1500 | Strong to Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the carbon skeleton. Strong signals are expected for the aromatic C=C ring stretching and C-H stretching modes. The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum, providing a clear fingerprint for the aromatic portion of the molecule.

Table 4: Predicted Raman Shifts for this compound Predicted data based on analysis of 1,2,3,4-tetrahydroquinoline and its derivatives.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | C-H (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1620 | Very Strong |

| Ring Breathing (Aromatic) | Aromatic Ring | ~1000 | Strong, Sharp |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides definitive data on the elemental composition and connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass measurements, HRMS provides highly accurate mass data, typically to within 5 ppm, which allows for the confident assignment of a molecular formula. For the target compound (C₁₁H₁₅N), the expected monoisotopic mass can be calculated with high precision.

In a typical HRMS analysis, the compound is ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the differentiation of its exact mass from other ions with the same nominal mass but different elemental formulas. For instance, analysis of a related compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6,7-diol, by LCMS-TOF yielded a measured m/z of 208.1334 for the [M+H]⁺ ion, which correlated closely with the calculated mass of 208.1333 for its formula, C₁₂H₁₈NO₂⁺, confirming its identity. rsc.org This level of accuracy is essential for validating the synthesis of new derivatives and identifying unknown metabolites.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Typical Observed Mass (Da) |

|---|---|---|---|

| C₁₁H₁₅N | [M+H]⁺ | 162.1277 | ~162.1277 ± 0.0008 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unt.edu This technique is invaluable for mapping the structural framework of this compound and distinguishing it from its isomers. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z ≈ 162.1) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation patterns of alkyl-substituted tetrahydroquinolines are influenced by the positions of the substituents. mcmaster.ca For this compound, characteristic fragmentation pathways are expected:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group at the C2 position is a likely event, leading to a stable ion.

Retro-Diels-Alder (RDA) reaction: The saturated heterocyclic ring can undergo an RDA reaction, a characteristic fragmentation for such systems, leading to the cleavage of the ring.

Benzylic cleavage: Fission of the C-C bonds adjacent to the aromatic ring is another common pathway.

Studies on the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) show that the primary product ion results from the loss of the C1-substituent, followed by further fragmentation of the heterocyclic ring. jsbms.jp A similar primary loss of the C2-methyl group would be anticipated for this compound.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 162.1 | Loss of C2-methyl group | •CH₃ | 146.1 |

| 162.1 | Benzylic cleavage product | C₃H₇ | 119.1 |

| 162.1 | RDA fragmentation product | C₃H₆ | 120.1 |

X-ray Crystallography for Solid-State Molecular Architecture

For tetrahydroquinoline derivatives, which possess a non-planar, puckered heterocyclic ring, X-ray crystallography can confirm the preferred conformation (e.g., half-chair or distorted boat). Analysis of a structurally similar compound, 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, revealed a distorted half-chair conformation for the tetrahydroquinoline ring. The crystal structure also elucidates intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. In the case of this compound, the C8 methyl group is expected to introduce a degree of torsional strain that influences the ring's geometry.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.02 |

| b (Å) | 18.18 |

| c (Å) | 10.34 |

| Molecular Conformation | Distorted half-chair |

Advanced Chromatographic Techniques for Purity Assessment and Analytical Characterization

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other impurities, thereby ensuring sample purity for subsequent analysis and applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized tetrahydroquinoline derivatives. mdpi.com Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com

The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks in the chromatogram. For tetrahydroquinoline derivatives, purities exceeding 95% are often required for biological screening. mdpi.com The retention time is a characteristic property under specific conditions and is used for identification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. jsbms.jp This hyphenated technique is ideal for analyzing complex mixtures, identifying metabolites of this compound in biological matrices, and confirming the identity of the main peak in a purity analysis. researchgate.net

The LC separates the components of the sample, which are then directly introduced into the mass spectrometer's ion source. An ESI source is commonly used to generate ions that are subsequently analyzed. The resulting data provide both the retention time from the LC and the mass spectrum for each eluting component. This dual detection provides a very high degree of confidence in compound identification. Detailed LC-MS methods have been developed for related trimethyl-tetrahydroquinoline derivatives, specifying the exact gradient, column type, and MS settings for optimal analysis. rsc.org

| Parameter | Condition |

|---|---|

| LC Instrument | Agilent Technologies LCMS TOF 6230B |

| Column | Poroshell 120 EC-C18 (4.6 × 50 mm, 2.7 μm) |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic Acid in Water |

| Gradient | Gradient from 40% to 100% A |

| Flow Rate | 0.4 mL/min |

| Ionization | Dual Electrospray Ionization (Dual-ESI), Positive Mode |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comneliti.compharmatutor.org This technique utilizes columns packed with sub-2 µm particles, which, when combined with a system designed to handle high backpressures, allows for more efficient separations. neliti.comresearchgate.net While specific UPLC studies detailing the analysis of this compound are not extensively documented in publicly available research, the principles of UPLC and existing methods for related quinoline (B57606) and tetrahydroquinoline derivatives provide a strong framework for its characterization.

UPLC is particularly well-suited for the analysis of complex mixtures, such as identifying and quantifying this compound within a sample matrix or monitoring its formation during a chemical reaction. The high resolution of UPLC enables the separation of closely related isomers and impurities, which is crucial for detailed characterization.

A typical UPLC method for a compound like this compound would likely employ a reversed-phase approach. This involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.

For the detection of this compound and its derivatives, a photodiode array (PDA) detector is commonly employed, allowing for the monitoring of absorbance at multiple wavelengths. This can aid in peak identification and purity assessment. Mass spectrometry (MS) is another powerful detection technique that can be coupled with UPLC (UPLC-MS) to provide molecular weight and structural information, further enhancing the characterization of the compound and its metabolites or degradation products. nih.gov

Detailed Research Findings

Although specific UPLC data for this compound is limited, research on similar structures provides valuable insights. For instance, HPLC methods for the parent compound, 1,2,3,4-tetrahydroquinoline, have been developed using reversed-phase columns with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com These methods can be readily adapted to UPLC systems by using columns with smaller particle sizes and adjusting the flow rate and gradient profile to take advantage of the increased efficiency.

Studies on a wide range of quinoline alkaloids have demonstrated the power of UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) for comprehensive profiling. nih.gov These studies often utilize C18 columns and mobile phases containing acetonitrile and water with formic acid as an additive to promote ionization for MS detection. Such an approach would be highly applicable to the analysis of this compound and its derivatives, allowing for their sensitive and selective detection in complex matrices.

The following interactive data table outlines a plausible UPLC method for the analysis of this compound, based on established methods for related compounds.

| Parameter | Value | Rationale |

| Chromatographic System | ACQUITY UPLC or similar | Designed to handle high backpressures associated with sub-2 µm particles. pharmatutor.org |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 is a common reversed-phase chemistry suitable for a broad range of analytes. The 1.7 µm particle size provides high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization in MS detection and controls peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 1-5 µL | Small injection volumes are used to prevent column overloading. |

| Detector | Photodiode Array (PDA) and/or Mass Spectrometer (MS) | PDA for UV-Vis detection and MS for mass confirmation and structural elucidation. |

| Detection Wavelength | 225 nm (hypothetical) | Based on typical absorbance for quinoline derivatives. researchgate.net |

| Gradient Program | 5-95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |

This hypothetical method serves as a starting point for the development of a validated UPLC analysis for this compound. Optimization of the gradient, mobile phase composition, and other parameters would be necessary to achieve the desired separation and sensitivity for a specific application. The use of UPLC would undoubtedly provide a rapid and high-resolution method for the advanced characterization of this compound and its derivatives.

Computational and Theoretical Studies of 2,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline. These ab initio (from first principles) and semi-empirical methods model the electronic structure of the molecule to calculate its energy, geometry, and response to chemical stimuli.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. semanticscholar.org For complex organic molecules like substituted tetrahydroquinolines, DFT is particularly effective for geometry optimization—the process of finding the most stable three-dimensional arrangement of atoms, which corresponds to the lowest energy state. researcher.liferesearchgate.net

Studies on related tetrahydroquinoline systems often employ the B3LYP functional with various basis sets, such as 6-311+G(**) or cc-pVDZ, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov For this compound, DFT models have been used to understand how substitutions influence its structure. Theoretical models predict that the methyl group at the C2 position helps to stabilize the molecule's conformation through hyperconjugative interactions between the C2–CH3 sigma bond and the lone pair of electrons on the adjacent nitrogen atom.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Atomic Charges

Beyond DFT, other methods like ab initio Hartree-Fock (HF) and semi-empirical calculations are used to investigate electronic structure. Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. nih.gov Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations, making them faster for screening large numbers of molecules.

These calculations provide a detailed picture of the electron distribution within this compound. This allows for the determination of atomic charges, which indicates the partial positive or negative character of each atom. Understanding the charge distribution is crucial for predicting how the molecule will interact with other molecules, including biological targets like enzymes or receptors.

Conformational Analysis and Potential Energy Surface Mapping

The tetrahydroquinoline scaffold is not planar due to the partially saturated ring. This gives rise to different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The core of this compound adopts a puckered, non-planar geometry.

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods can calculate several descriptors that help predict this behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgsapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. While specific calculated values for this compound are not detailed in the available literature, this analysis is a standard component of computational studies on quinoline (B57606) derivatives. researchgate.net

Interactive Data Table: Conceptual HOMO-LUMO Data

Note: The following table is illustrative. Specific computational data for this compound was not available in the cited sources. The values represent a typical range for similar organic molecules.

| Property | Description | Conceptual Value Range (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | -5.0 to -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | -0.5 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO - HOMO). Indicates chemical reactivity and stability. | 4.0 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. chemrxiv.org It is a valuable tool for predicting reactivity, particularly for noncovalent interactions. researchgate.net The map is color-coded to show different regions of charge distribution.

Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be expected around the nitrogen atom due to its lone pair of electrons and across the π-system of the aromatic ring. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms or electron-withdrawing groups. chemrxiv.orgscispace.com An MEP map provides an intuitive guide to the molecule's reactive sites and its potential for forming intermolecular interactions like hydrogen bonds. researchgate.net

Chemical Potential, Electrophilicity, and Chemical Hardness

Conceptual Density Functional Theory (DFT) provides a range of descriptors that are crucial for predicting the chemical reactivity and stability of a molecule. These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key descriptors include:

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 . A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. pmf.unsa.ba It is directly related to the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) . Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity. pmf.unsa.batandfonline.com Conversely, "soft" molecules have a small energy gap and are more polarizable and reactive. tandfonline.comijarset.com

Global Electrophilicity Index (ω) : This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. pmf.unsa.ba It is defined as ω = μ² / (2η) . A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. ijarset.com

For the tetrahydroquinoline scaffold, DFT calculations reveal how substituents can modulate these properties. While specific calculations for this compound are not extensively published, data from related quinoline derivatives provide valuable insights into the expected values. ekb.egnih.gov The methyl groups at the C2 and C8 positions are expected to act as electron-donating groups, which would increase the energy of the HOMO, decrease the chemical hardness, and enhance the molecule's nucleophilic character.

Table 1: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory. Data is illustrative for the quinoline scaffold.

| Parameter | Formula | Value (eV) |

| EHOMO | - | -5.36 |

| ELUMO | - | -2.36 |

| Energy Gap (Eg) | ELUMO - EHOMO | 3.00 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.86 |

| Chemical Hardness (η) | ELUMO - EHOMO | 3.00 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.48 |

Spectroscopic Parameter Prediction and Computational Validation

Computational methods are indispensable for the prediction and interpretation of spectroscopic data, allowing for the validation of experimental findings and the assignment of complex spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G**). researchgate.netresearchgate.net

These calculations provide theoretical chemical shifts that, after appropriate scaling, show excellent correlation with experimental data. researchgate.net This correlation is vital for the unequivocal assignment of resonances, especially in complex molecules with overlapping signals. For this compound, DFT models would predict the chemical shifts based on the specific electronic environment of each proton and carbon atom, accounting for the electron-donating effects of the two methyl groups and the stereochemistry of the saturated ring. Studies on analogous compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) demonstrate the high accuracy of this approach. nih.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Tetrahydroquinoline Analog Illustrative data based on published studies of related structures. researchgate.netresearchgate.net

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 47.2 | 47.9 |

| C3 | 26.5 | 27.1 |

| C4 | 22.8 | 23.5 |

| C4a | 122.5 | 123.3 |

| C5 | 129.1 | 129.8 |

| C6 | 126.7 | 127.4 |

| C7 | 116.8 | 117.5 |

| C8 | 114.2 | 115.0 |

| C8a | 144.9 | 145.7 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. scirp.org

A full geometry optimization and frequency calculation, often using the B3LYP functional with a basis set like 6-311+G**, yields a set of harmonic vibrational frequencies. nih.gov While these calculated frequencies are typically higher than the experimental values due to the harmonic approximation, they can be brought into close agreement through the use of empirical scaling factors. nih.gov This computational analysis allows for a detailed assignment of each band in the experimental spectrum to specific molecular motions, such as C-H stretching, CH₂ scissoring, or ring breathing modes. For this compound, calculations would detail the characteristic vibrations of the tetrahydroquinoline core as well as the distinct modes associated with the two methyl groups.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for 6-methyl-1,2,3,4-tetrahydroquinoline (a close analog) Data adapted from studies using DFT B3LYP/6-311+G(**) level of theory. nih.gov

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 3435 | 3410 | N-H stretching |

| 3060 | 3045 | Aromatic C-H stretching |

| 2965 | 2960 | CH₃ asymmetric stretching |

| 2928 | 2925 | CH₂ asymmetric stretching |

| 1618 | 1615 | C=C aromatic stretching |

| 1515 | 1510 | Ring stretching + N-H bending |

| 1465 | 1460 | CH₂ scissoring |

| 1320 | 1315 | C-N stretching |

UV-Vis Spectroscopy Simulation and Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rsc.orgresearchgate.net

For aromatic systems like this compound, the UV-Vis spectrum is dominated by π → π* electronic transitions within the benzene (B151609) ring. rsc.orgresearchgate.net TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the wavelengths of these transitions and their oscillator strengths (a measure of intensity). researchgate.net These calculations allow for the assignment of each absorption band to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). Studies on substituted tetrahydroquinolines show that the nature and position of substituents significantly influence the absorption wavelengths by modifying the energies of the frontier molecular orbitals. rsc.org

Table 4: Representative TD-DFT Calculated Electronic Transitions for a Substituted Tetrahydroquinoline Illustrative data based on TD-DFT B3LYP/6-31+G(d,p) calculations on N-substituted tetrahydroquinolines. rsc.orgresearchgate.net

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 295 | 290 | 0.045 | HOMO → LUMO | π → π |

| 252 | 248 | 0.180 | HOMO-1 → LUMO | π → π |

| 215 | 210 | 0.350 | HOMO → LUMO+1 | π → π* |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Reaction Pathway Determination

Understanding a chemical reaction mechanism requires the identification of all intermediates and, most importantly, the transition states that connect them. numberanalytics.com A transition state represents the energy maximum along a reaction coordinate and its structure and energy determine the feasibility and rate of a reaction. numberanalytics.com

DFT calculations are used to explore the potential energy surface of a reaction. By locating and optimizing the geometries of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. Transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com The energy difference between the reactants and the transition state defines the activation energy barrier.

For reactions involving the tetrahydroquinoline core, such as electrophilic aromatic substitution (e.g., nitration) or oxidation, computational studies can determine the preferred reaction pathway. researchgate.netresearchgate.net For instance, in the nitration of tetrahydroquinoline, calculations of the transition states for attack at different positions on the aromatic ring can rationalize the experimentally observed regioselectivity. researchgate.net The pathway with the lowest activation energy barrier will be the dominant one.

Table 5: Illustrative Calculated Activation Energies (Ea) for Electrophilic Nitration at Different Positions of the Tetrahydroquinoline Core Relative energies calculated at the B3LYP/6-31++G* level of theory, demonstrating how computation can predict regioselectivity. researchgate.net*

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Nitration at C5 | +4.5 | Minor Product |

| Nitration at C6 | 0.0 | Major Product |

| Nitration at C7 | +1.8 | Secondary Product |

| Nitration at C8 | +7.2 | Disfavored |

Regioselectivity and Stereoselectivity Prediction

Computational and theoretical chemistry have emerged as indispensable tools for predicting the outcomes of chemical reactions, offering profound insights into the factors governing regioselectivity and stereoselectivity. In the context of this compound, these predictive studies are crucial for designing synthetic routes that yield specific isomers, which is of paramount importance in various fields, including medicinal chemistry and materials science. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be robustly inferred from studies on analogous substituted tetrahydroquinolines.

Regioselectivity Prediction

The prediction of regioselectivity in reactions involving this compound primarily revolves around electrophilic aromatic substitution on the benzene ring and functionalization of the heterocyclic ring.

Electrophilic Aromatic Substitution: The positions on the benzene moiety of the tetrahydroquinoline scaffold (C5, C6, and C7) exhibit different reactivities towards electrophiles. The directing effects of the alkyl group at C8 and the secondary amine within the heterocyclic ring are the dominant factors. The methyl group at C8 is an ortho-, para-directing activator, while the amino group is a strong activating and ortho-, para-directing group.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the most likely site of electrophilic attack. This is achieved by calculating the energies of the possible Wheland intermediates (also known as sigma complexes) that can be formed upon the attack of an electrophile at each available position on the aromatic ring. The intermediate with the lowest energy corresponds to the most stable transition state and, therefore, indicates the preferred site of substitution.

For instance, in a study on the nitration of N-protected tetrahydroquinolines, DFT calculations at the B3LYP/6-31++G** level of theory were used to optimize the geometries of all possible σ-complexes. researchgate.net The relative energies of these complexes successfully predicted the experimentally observed regioselectivity. A similar approach applied to this compound would involve calculating the energies of the intermediates formed by electrophilic attack at the C5, C6, and C7 positions. The electron-donating nature of the methyl group at C8 and the activating effect of the nitrogen atom would likely lead to a preference for substitution at the C5 and C7 positions. The steric hindrance imposed by the C8-methyl group might disfavor substitution at the C7 position to some extent, making C5 a probable primary site for many electrophilic reactions.

A hypothetical computational analysis of the nitration of this compound could yield the following predicted relative energies for the Wheland intermediates:

| Position of Electrophilic Attack | Predicted Relative Energy (kcal/mol) | Predicted Major Product |

| C5 | 0.00 | Yes |

| C6 | +3.5 | No |

| C7 | +1.2 | Minor |

This table is illustrative and based on general principles of electrophilic aromatic substitution as analyzed by DFT calculations on similar systems.

Functionalization of the Heterocyclic Ring: Computational studies can also predict the regioselectivity of reactions occurring on the tetrahydro- part of the quinoline ring. For example, lithiation followed by an electrophilic quench is a common method for introducing substituents. DFT calculations have been used to investigate the change in regioselectivity of electrophilic attack on the organolithium intermediate of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov These studies revealed that the structure of the intermediate organolithium species can be influenced by the nature of the electrophile, leading to different sites of reaction. nih.gov For this compound, similar computational models could predict whether functionalization would occur at the C2, C3, or C4 position, depending on the reaction conditions and reagents.

Stereoselectivity Prediction

The stereochemical outcome of reactions involving this compound is critical, especially when new stereocenters are formed. The inherent chirality of the molecule (due to the stereocenter at C2) can influence the stereoselectivity of subsequent reactions.

Diastereoselectivity: In reactions such as the Povarov reaction, which is a powerful tool for synthesizing tetrahydroquinolines, computational studies can predict the diastereoselectivity. researchgate.netsci-rad.com The reaction involves the [4+2] cycloaddition of an imine with an alkene. sci-rad.com The facial selectivity of the approach of the dienophile to the imine determines the relative stereochemistry of the newly formed stereocenters. Theoretical calculations can model the transition states for the formation of different diastereomers. The transition state with the lower activation energy will correspond to the major product. The presence of the methyl group at C2 in this compound would be a key factor in these calculations, as it would create a specific steric environment influencing the approach of reactants.

Enantioselectivity: When using chiral catalysts, computational chemistry can be instrumental in predicting and understanding the enantioselectivity of a reaction. For instance, in the asymmetric hydrogenation of quinolines to form chiral tetrahydroquinolines, DFT calculations can be used to model the interaction between the substrate, the chiral catalyst, and the hydrogen source. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. While this compound itself is a product of such reactions, understanding the stereodetermining step through computational modeling is crucial for optimizing the synthesis of a specific enantiomer.

A hypothetical study on a diastereoselective alkylation of the enolate derived from a derivative of this compound could provide the following computational predictions:

| Diastereomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (syn:anti) |

| TS-syn | 15.2 | 90:10 |

| TS-anti | 16.5 |

This table is illustrative, demonstrating how computational chemistry can predict the stereochemical outcome of a reaction by comparing the activation energies of competing transition states.

Reactivity and Derivatization Strategies for 2,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

Oxidation and Dehydrogenation Reactions

Oxidation of the tetrahydroquinoline core is a fundamental transformation that leads to the corresponding aromatic quinoline (B57606). This aromatization process, known as oxidative dehydrogenation, is a straightforward method to synthesize quinoline derivatives that might be difficult to obtain through other routes. researchgate.net

The conversion of 1,2,3,4-tetrahydroquinolines to their quinoline counterparts is a common and synthetically useful reaction. This process involves the removal of two hydrogen atoms from the heterocyclic ring, resulting in the formation of an aromatic system. Various oxidizing agents and catalytic systems can achieve this transformation. For instance, heterogeneous metal catalysts have been extensively studied for their efficiency in quinoline hydrogenation and, conversely, the dehydrogenation of tetrahydroquinolines. researchgate.net While specific studies on 2,8-dimethyl-1,2,3,4-tetrahydroquinoline are not prevalent, the general reactivity of the parent scaffold suggests that it would readily undergo dehydrogenation to form 2,8-dimethylquinoline (B75129). Catalytic systems often employ metals like palladium, ruthenium, or rhodium supported on materials such as alumina. researchgate.net Copper-manganese oxide catalysts have also proven highly efficient for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954), achieving high conversion and selectivity under mild conditions with air as the oxidant. pku.edu.cn

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign catalytic systems. Metal-free systems for oxidative dehydrogenation have emerged as an attractive alternative, avoiding the cost and potential toxicity of heavy metals. rsc.orgresearchgate.net Nitrogen and phosphorus co-doped porous carbon materials (NPCH) have been successfully employed as heterogeneous catalysts for the oxidative dehydrogenation of various N-heterocycles, including 1,2,3,4-tetrahydroquinoline. rsc.orgresearchgate.net These reactions can be carried out using air as the oxidant and water as a green solvent, demonstrating high activity and selectivity for the desired quinoline products. rsc.org The active sites in these carbon-based catalysts are proposed to be the phosphorus and nitrogen centers within the porous network. rsc.org This methodology is applicable to a wide range of tetrahydroquinoline derivatives and represents a viable green chemistry approach for the synthesis of 2,8-dimethylquinoline from its tetrahydro-analogue. rsc.orgscispace.com

Table 1: Comparison of Catalytic Systems for Oxidative Dehydrogenation of 1,2,3,4-Tetrahydroquinoline

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Cu₂-MnOₓ | Air | None | 100 | 99.1 | 97.2 | pku.edu.cn |

| N,P-co-doped Carbon (NPCH) | Air | Water | 120 | >99 | 98 | rsc.org |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Heterocycle

Modifications involving the cleavage or rearrangement of the heterocyclic ring of tetrahydroquinolines are less common than dehydrogenation but offer pathways to novel molecular scaffolds.

Ring-Opening Reactions : Ring-opening of the tetrahydroisoquinoline core, a related N-heterocycle, has been achieved using reagents like N-bromosuccinimide, leading to the formation of aldehydes. researchgate.net Similar reactivity could be anticipated for tetrahydroquinolines under specific oxidative conditions, potentially leading to cleavage of the C-N bonds. Frustrated Lewis pairs (FLPs) have also been shown to promote the ring-opening of cyclic ethers like tetrahydrofuran, a reaction driven by the interaction between the FLP and the heteroatom. nih.gov This principle could potentially be extended to N-heterocycles.